Decamethyltitanocene dichloride structural analysis
Decamethyltitanocene dichloride structural analysis
Decamethyltitanocene Dichloride ( Cp2∗TiCl2 ): A Comprehensive Structural and Spectroscopic Analysis
Executive Summary
Decamethyltitanocene dichloride, formulated as (η5−C5Me5)2TiCl2 or Cp2∗TiCl2 , represents a cornerstone organometallic precursor in modern catalysis and materials science[1]. By fully methylating the cyclopentadienyl rings, chemists achieve profound alterations in both the steric environment and the electronic landscape of the titanium(IV) center[2]. As a Senior Application Scientist, I have designed this whitepaper to delineate the structural nuances, spectroscopic parameters, and synthetic protocols governing Cp2∗TiCl2 . Understanding the causality between its molecular architecture and its macroscopic reactivity is essential for researchers leveraging this complex in advanced synthetic workflows.
Molecular Architecture & Crystallographic Profile
Cp2∗TiCl2 crystallizes as an air- and moisture-sensitive red-brown solid, adopting a distorted tetrahedral geometry—often referred to as a "bent sandwich" or "bent metallocene" configuration[1][2].
The Causality of Steric Bulk
The ten methyl groups form a dense steric canopy around the highly oxophilic Ti(IV) center. This steric shielding physically blocks associative substitution pathways, drastically enhancing the compound's stability toward hydrolysis and oxidation compared to the unsubstituted titanocene dichloride ( Cp2TiCl2 )[1]. Furthermore, the lipophilic nature of the methyl groups renders the complex highly soluble in nonpolar organic solvents such as toluene, dichloromethane, and diethyl ether, while remaining insoluble in water[1].
X-ray crystallographic analyses reveal that the steric repulsion between the Cp∗ rings forces specific geometric constraints:
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Ti–Cl Bond Length: ~2.37 Å[1].
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Ti–C( Cp∗ ) Bond Length: 2.1–2.2 Å[1].
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Cl–Ti–Cl Bite Angle: Constrained to 95°–100° due to the massive steric umbrella of the permethylated rings[1].
Causality map of steric and electronic effects induced by the Cp* ligands.
Electronic Structure & Redox Behavior
The permethylation of the cyclopentadienyl rings fundamentally alters the electronics of the metal center. The ten methyl groups act as strong σ -donors, significantly increasing the electron density at the titanium atom via inductive effects.
This electronic enrichment makes the reduction of the Ti(IV) center to Ti(III) thermodynamically more challenging. Cyclic voltammetry demonstrates a pronounced cathodic shift: the E1/2(+4/+3) reduction potential for Cp2∗TiCl2 is −1.62 V (vs. Fc/Fc+ ), compared to −1.33 V for the unsubstituted Cp2TiCl2 [3]. This ~290 mV difference is a direct, quantifiable manifestation of the Cp∗ ligand's electron-donating capacity, dictating that stronger, salt-free reductants (such as 1,4-diaza-2,5-cyclohexadienes) are required to access low-valent titanium species[3].
Diagnostic Spectroscopic Signatures
Accurate structural validation of Cp2∗TiCl2 relies on orthogonal spectroscopic techniques. The symmetry and electronic environment of the molecule provide distinct diagnostic handles:
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Nuclear Magnetic Resonance (NMR): In solution, the rapid rotation of the Cp∗ rings renders all 30 methyl protons chemically equivalent. This results in a highly diagnostic, sharp singlet in the 1H NMR spectrum at δ 1.8–2.0 ppm[1]. The 13C NMR spectrum exhibits two distinct resonances: the methyl carbons at δ 10–15 ppm and the quaternary ring carbons at δ 120–130 ppm[1].
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Vibrational Spectroscopy (IR): The infrared spectrum is characterized by strong Ti–Cl stretching vibrations located in the far-IR region at 350–400 cm⁻¹[1].
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Electronic Spectroscopy (UV-Vis): The deep red-brown color of the complex arises from intense Ligand-to-Metal Charge Transfer (LMCT) bands in the 450–500 nm range[1].
Quantitative Data Summaries
Table 1: Crystallographic & Physical Parameters
| Parameter | Value | Reference |
| Chemical Formula | C20H30Cl2Ti | [2][4] |
| Molecular Weight | 389.23 g/mol | [1][2] |
| Density | 1.32 g/cm³ | [1][2] |
| Decomposition Temp. | ~190 °C | [1][2] |
| Ti–Cl Bond Length | ~2.37 Å | [1] |
| Ti–C( Cp∗ ) Bond Length | 2.1–2.2 Å | [1] |
| Cl–Ti–Cl Angle | 95°–100° | [1] |
Table 2: Spectroscopic & Electrochemical Data
| Technique | Diagnostic Feature | Interpretation | Reference |
| 1H NMR | δ 1.8–2.0 ppm (s, 30H) | Equivalent methyl protons due to rapid ring rotation. | [1] |
| 13C NMR | δ 10–15 ppm; 120–130 ppm | Methyl carbons; Quaternary ring carbons. | [1] |
| FT-IR | 350–400 cm⁻¹ | Ti–Cl stretching vibrations. | [1] |
| UV-Vis | 450–500 nm | Ligand-to-Metal Charge Transfer (LMCT). | [1] |
| Cyclic Voltammetry | E1/2=−1.62 V | Ti(IV) to Ti(III) one-electron reduction. | [3] |
Experimental Protocols: Synthesis and Isolation
Robust synthesis requires meticulous exclusion of moisture and oxygen using standard Schlenk or glovebox techniques. The reaction proceeds stepwise via a mono-substituted intermediate ( Cp∗TiCl3 )[2].
Protocol: Synthesis of Decamethyltitanocene Dichloride
Objective: Synthesize Cp2∗TiCl2 via the salt metathesis of TiCl4 and LiCp∗ .
Causality & Self-Validation: The first equivalent of LiCp∗ reacts rapidly at low temperatures. However, the second equivalent requires forcing conditions (reflux) due to the extreme steric hindrance of the first Cp∗ ring. The progression is visually self-validating: the solution transitions from the yellow/orange of the mono-substituted intermediate to the deep red-brown of the final product[2][5].
Step-by-Step Methodology:
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Preparation: Under an inert argon atmosphere, suspend 2.1 equivalents of pentamethylcyclopentadienyl lithium ( LiCp∗ ) in dry, degassed tetrahydrofuran (THF) at −78 °C.
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Addition: Slowly add 1.0 equivalent of titanium tetrachloride ( TiCl4 ) dropwise. (Caution: Highly exothermic).
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Intermediate Formation: Stir the mixture at −78 °C for 1 hour, then allow it to slowly warm to room temperature. The solution will turn orange, indicating the formation of the Cp∗TiCl3 intermediate[2].
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Reflux (Causality Step): Heat the reaction mixture to reflux for 12–24 hours. This thermal energy is required to overcome the steric activation barrier for the second Cp∗ coordination. The color will deepen to red-brown[1][5].
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Solvent Exchange & Extraction: Remove THF under reduced pressure. Extract the crude residue with dry toluene or dichloromethane. This selectively dissolves the product while leaving the precipitated LiCl byproduct behind.
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Crystallization: Filter the extract through a Celite pad. Concentrate the filtrate, layer with dry hexane, and cool to −20 °C to yield pure red-brown crystals[4].
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Validation Check: Confirm purity via 1H NMR. A singular sharp peak at ~1.9 ppm confirms the product; additional peaks near 2.2 ppm would indicate incomplete reaction (unreacted Cp∗TiCl3 ).
Stepwise synthesis of Cp*2TiCl2 via the mono-substituted intermediate.
References
- "Decamethyltitanocene dichloride - Grokipedia", Grokipedia,
- "CAS 11136-36-0: Bis(Pentamethylcyclopentadienyl)titanium d…", CymitQuimica,
- "1,4-diaza-2,5-cyclohexadienes as Strong Salt-Free Reductants for Generating Low-Valent Early Transition Metals with Electron-Donating Ligands", Journal of the American Chemical Society,
- "Decamethyltitanocene dichloride - Wikipedia", Wikipedia,
- "Bis(pentamethylcyclopentadienyl)titanium dichloride, Thermo Scientific Chemicals 1 g | Buy Online", ThermoFisher,
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Decamethyltitanocene dichloride - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 11136-36-0: Bis(Pentamethylcyclopentadienyl)titanium d… [cymitquimica.com]
- 5. Bis(pentamethylcyclopentadienyl)titanium dichloride, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
